1-(3-Fluorophenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13FO It consists of a cyclopentane ring substituted with a hydroxyl group and a fluorophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)cyclopentan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-fluorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives
Reduction: Formation of cyclopentane derivatives
Substitution: Formation of substituted fluorophenyl derivatives
Scientific Research Applications
1-(3-Fluorophenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)cyclopentan-1-ol
- 1-(4-Fluorophenyl)cyclopentan-1-ol
- 1-(3-Bromophenyl)cyclopentan-1-ol
Uniqueness
1-(3-Fluorophenyl)cyclopentan-1-ol is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(3-fluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13FO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8,13H,1-2,6-7H2 |
InChI Key |
VTJTVOBTIKCAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.